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Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the arachidonic acid cascade,

playing a complex and often dichotomous role in the inflammatory process.[1][2] Synthesized

by hematopoietic and lipocalin-type PGD synthases, PGD2 exerts its effects through two

distinct G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the

chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2).[3][4]

[5][6] The signaling through these receptors often leads to opposing biological outcomes.

Activation of the CRTH2 receptor is predominantly pro-inflammatory, driving the recruitment

and activation of key effector cells in type 2 immunity, such as T helper 2 (Th2) cells,

eosinophils, and basophils.[7][8] This pathway is strongly implicated in the pathophysiology of

allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[7][9][10] Conversely,

signaling through the DP1 receptor is often associated with anti-inflammatory and pro-

resolution effects, including vasodilation, inhibition of immune cell migration, and enhancement

of endothelial barrier function.[3][7][11] This guide provides a comprehensive overview of

PGD2 biosynthesis, its divergent signaling pathways, and its multifaceted role in various

inflammatory conditions. It also details key experimental protocols for studying PGD2 and

summarizes quantitative data to illuminate its therapeutic potential as a drug target.
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PGD2 is synthesized from arachidonic acid through a multi-step enzymatic pathway.[1] The

process is initiated by the release of arachidonic acid from membrane phospholipids by

phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the

unstable intermediate Prostaglandin H2 (PGH2).[1][12] PGH2 serves as a common precursor

for various prostanoids.[1] The final and rate-limiting step in PGD2 synthesis is the

isomerization of PGH2, a reaction catalyzed by two distinct PGD synthases (PGDS):

Hematopoietic PGD Synthase (H-PGDS): Found in immune cells like mast cells, Th2 cells,

and dendritic cells, H-PGDS is the primary source of PGD2 in allergic inflammation.[1][3][13]

Lipocalin-type PGD Synthase (L-PGDS): Predominantly expressed in the central nervous

system, where it is involved in sleep regulation, L-PGDS is also found in other tissues and

can contribute to inflammatory responses.[1][3][13]
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Caption: PGD2 Biosynthesis Pathway. Max Width: 760px.

PGD2 Signaling Pathways: A Tale of Two Receptors
The biological effects of PGD2 are mediated primarily by two receptors, DP1 and CRTH2,

which are coupled to different G-proteins and trigger opposing downstream signaling cascades.

[3][4][9]
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DP1 Receptor: This receptor couples to the Gs alpha subunit (Gαs). Ligand binding activates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and

subsequent activation of Protein Kinase A (PKA). This pathway is generally associated with

anti-inflammatory effects, such as smooth muscle relaxation, vasodilation, and inhibition of

inflammatory cell activation.[7][11]

CRTH2 (DP2) Receptor: This receptor couples to the Gi alpha subunit (Gαi), which inhibits

adenylyl cyclase, leading to a decrease in cAMP. More importantly, the βγ subunits released

from Gαi activate phospholipase C (PLC), which results in the generation of inositol

triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium

(Ca2+) and activates Protein Kinase C (PKC), promoting pro-inflammatory responses like

chemotaxis, cellular activation, and cytokine release.[7][13]
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Caption: Contrasting PGD2 Signaling Pathways via DP1 and CRTH2 Receptors. Max Width:
760px.

The Dichotomous Role of PGD2 in Inflammation
The ultimate effect of PGD2—whether pro- or anti-inflammatory—depends on the context, the

specific disease state, and the relative expression of DP1 and CRTH2 receptors on target cells.

[1][3]

Pro-inflammatory Effects (CRTH2-Mediated)
In the context of allergic diseases, the pro-inflammatory actions of PGD2 are dominant.[1]

PGD2 is a major product of activated mast cells and acts as a potent chemoattractant for key

effector cells of type 2 inflammation through the CRTH2 receptor.[4][14]

Recruitment of Immune Cells: PGD2 selectively induces the migration of Th2 cells,

eosinophils, and basophils to sites of allergic inflammation.[3][4][15]

Activation of Effector Cells: Beyond chemotaxis, PGD2 binding to CRTH2 activates these

cells, promoting the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and other

mediators.[7][13]

Pathophysiology in Asthma: In asthmatics, PGD2 levels in airways can be significantly

elevated.[14] It contributes to bronchoconstriction, airway hyperreactivity, mucus production,

and eosinophilic inflammation.[1][9][16]

Role in Atopic Dermatitis: In the skin, PGD2 is involved in chronic allergic inflammation,

contributing to the infiltration of lymphocytes and eosinophils that characterize atopic

dermatitis lesions.[10][17]

Anti-inflammatory & Pro-resolution Effects (DP1-
Mediated)
In contrast to its role in allergy, PGD2 can also exert significant anti-inflammatory and pro-

resolution effects, which are often mediated by the DP1 receptor.[1][2]

Inhibition of Neutrophil Infiltration: In models of acute inflammation and colitis, PGD2 acting

via the DP1 receptor has been shown to attenuate neutrophil infiltration.[1]
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Endothelial Barrier Enhancement: PGD2-DP1 signaling can enhance endothelial barrier

function, which helps to limit inflammatory edema and leukocyte extravasation.[3]

Resolution of Inflammation: PGD2 and its downstream metabolites, such as 15-deoxy-

Δ12,14-PGJ2 (15d-PGJ2), play a role in the resolution phase of inflammation.[1] 15d-PGJ2

can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit pro-

inflammatory transcription factors like NF-κB.[1][2]

Modulation of Innate Immunity: PGD2 has been shown to inhibit the expression of the pro-

inflammatory receptor TREM-1 on macrophages, highlighting a regulatory role in innate

immune responses to bacterial infections.[1]

Quantitative Data Summary
The following tables summarize key quantitative data related to PGD2 signaling and its levels

in disease.

Table 1: PGD2 Receptors and Key Characteristics

Feature DP1 Receptor CRTH2 (DP2) Receptor

Alternate Names PTGDR GPR44, DP2

G-Protein Coupling Gs[18] Gi[7]

Primary Signaling ↑ cAMP, PKA activation[11]
↓ cAMP, ↑ Ca²⁺, PKC

activation[7]

Key Cellular Effects

Vasodilation, smooth muscle

relaxation, inhibition of platelet

aggregation, inhibition of cell

migration[7][11][15]

Chemotaxis and activation of

Th2 cells, eosinophils,

basophils; cytokine release[3]

[7][15]

| Role in Inflammation| Generally anti-inflammatory, pro-resolution[3][9][11] | Pro-inflammatory,

particularly in type 2 allergic responses[7][9][11] |

Table 2: PGD2 Levels in Inflammatory Diseases
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Disease Biological Sample Finding Reference

Asthma
Bronchoalveolar
Lavage (BAL) Fluid

Levels are 10-fold
higher than in
controls, and can
increase up to 150-
fold after allergen
challenge.

[14][16]

Allergic Rhinitis Nasal Lavage Fluid

Increased levels

detected following

allergen provocation.

[9]

Atopic Dermatitis Skin

Cutaneous PGD2

levels increase

following scratching.

[19]

| Systemic Mastocytosis | Plasma / Urine | Elevated levels of PGD2 or its metabolites are used

as diagnostic markers. |[14] |

Experimental Protocols
Investigating the role of PGD2 requires robust and sensitive methodologies for its quantification

and for studying its biological effects.

Quantification of PGD2 in Biological Samples
Due to its short half-life and low concentrations, accurate measurement of PGD2 is

challenging.[3][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold

standard for its sensitivity and specificity.

Protocol: PGD2 Measurement by LC-MS/MS

Sample Collection & Stabilization: Collect biological fluids (e.g., plasma, BAL fluid, cell

culture supernatant) into tubes containing an antioxidant like butylated hydroxytoluene (BHT)

and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Immediately freeze

samples at -80°C.[20] PGD2 is unstable, and samples should be processed in under 8

hours.[20][21]
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Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard

(e.g., d4-PGD2) to the sample to account for analyte loss during extraction and analysis.[20]

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Acidify the sample (e.g., with

citric acid) and load it onto the cartridge. Wash the cartridge to remove interfering

substances and then elute the prostaglandins with an organic solvent (e.g., ethyl acetate or

methanol).

LC-MS/MS Analysis: Concentrate the eluate under nitrogen and reconstitute in the mobile

phase. Inject the sample into a reversed-phase HPLC system coupled to a tandem mass

spectrometer operating in negative ion electrospray ionization (ESI) mode.

Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-

product ion transitions for both the native PGD2 and the deuterated internal standard.

Calculate the concentration based on the peak area ratio relative to a standard curve.[20]
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Caption: Experimental Workflow for PGD2 Quantification by LC-MS/MS. Max Width: 760px.
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In Vivo Models: Chronic Allergic Skin Inflammation
Animal models are crucial for dissecting the in vivo function of the PGD2-CRTH2 axis.

Protocol: Murine Model of Chronic Contact Hypersensitivity

Sensitization: On day 0, sensitize wild-type and CRTH2-deficient mice by applying a hapten

(e.g., oxazolone or DNFB) to a shaved area of abdominal skin.

Challenge: Starting on day 5, repeatedly challenge the mice by applying a lower

concentration of the same hapten to the ear skin every other day for several weeks.

Measurement of Inflammation: Measure the ear swelling response using calipers 24 hours

after each challenge. This serves as a primary endpoint for the inflammatory response.

Histological Analysis: At the end of the experiment, collect ear tissue for histological analysis

(e.g., H&E staining) to quantify the infiltration of inflammatory cells such as eosinophils and

lymphocytes.

Immunological Analysis: Collect serum to measure total and antigen-specific IgE levels by

ELISA.[10] Isolate cells from draining lymph nodes or spleen to analyze T-cell responses and

cytokine production (e.g., IL-4, IL-5) by flow cytometry or ELISpot.

Pharmacological Intervention: To test therapeutic agents, treat a cohort of wild-type mice with

an H-PGDS inhibitor or a CRTH2 antagonist (e.g., ramatroban) during the challenge phase

and compare the outcomes to vehicle-treated controls.[10]

Conclusion and Future Directions
Prostaglandin D2 is a pleiotropic lipid mediator with a dual role in inflammation that is dictated

by its receptor interactions. The pro-inflammatory PGD2-CRTH2 axis is a validated and highly

attractive target for the treatment of allergic diseases, particularly asthma and atopic dermatitis.

[5][10] Several CRTH2 antagonists have been developed and tested in clinical trials, showing

promise in reducing eosinophilic inflammation.[7] Conversely, harnessing the anti-inflammatory

and pro-resolution effects of the DP1 pathway with selective agonists could offer novel

therapeutic strategies for other inflammatory conditions.[1]
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Future research should focus on better defining the patient populations most likely to benefit

from CRTH2 antagonism, potentially through biomarker-driven phenotyping.[7] Furthermore, a

deeper understanding of the interplay between the DP1 and CRTH2 pathways and the role of

PGD2 metabolites in different disease contexts will be crucial for the development of more

targeted and effective therapies that modulate this complex signaling network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

2. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award
Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

4. jstage.jst.go.jp [jstage.jst.go.jp]

5. Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease:
Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

8. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic
Inflammation [mdpi.com]

9. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC
[pmc.ncbi.nlm.nih.gov]

10. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via
CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate
lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

12. Before you continue to YouTube [consent.youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://www.benchchem.com/product/b1682772?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389719/
https://pubmed.ncbi.nlm.nih.gov/19240648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5138415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5138415/
https://www.jstage.jst.go.jp/article/jvms/78/11/78_16-0347/_article
https://pubmed.ncbi.nlm.nih.gov/16918458/
https://pubmed.ncbi.nlm.nih.gov/16918458/
https://www.researchgate.net/publication/305885179_Discovery_of_anti-inflammatory_role_of_prostaglandin_D2
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://www.mdpi.com/2073-4409/8/6/619
https://www.mdpi.com/2073-4409/8/6/619
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056260/
https://pubmed.ncbi.nlm.nih.gov/16888024/
https://pubmed.ncbi.nlm.nih.gov/16888024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11271944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11271944/
https://consent.youtube.com/m?continue=https%3A%2F%2Fm.youtube.com%2Fshorts%2FP4bVNZdsqEQ%3Fcbrd%3D1&gl=SK&m=1&pc=yt&cm=2&hl=en&src=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC
[pmc.ncbi.nlm.nih.gov]

14. mastattack.org [mastattack.org]

15. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

16. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

17. doaj.org [doaj.org]

18. researchgate.net [researchgate.net]

19. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation
following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2
production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Role of PGD2 in inflammatory diseases]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682772#role-of-
pgd2-in-inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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